molecular formula C12H15N3O4S2 B7810983 3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid

3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B7810983
M. Wt: 329.4 g/mol
InChI Key: MXHRMFLVMJIBHF-UHFFFAOYSA-N
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Description

3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with a carboxylic acid group and a sulfonamide group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed.

    Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylic acid group through a Friedel-Crafts acylation reaction, followed by oxidation.

    Coupling Reaction: Finally, the sulfonamide-pyrazole intermediate is coupled with the carboxylated thiophene under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol or thiophene-2-aldehyde.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The sulfonamide group is known for its antibacterial properties, and the pyrazole ring is a common pharmacophore in medicinal chemistry.

Medicine

Potential medicinal applications include the development of anti-inflammatory, antimicrobial, or anticancer agents. The compound’s structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to and inhibit enzymes. The pyrazole ring can interact with various protein targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(N-((1-Methyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    3-(N-((1-Ethyl-1H-imidazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The unique combination of a pyrazole ring, sulfonamide group, and thiophene carboxylic acid in 3-(N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-N-methylsulfamoyl)thiophene-2-carboxylic acid provides distinct chemical and biological properties. The ethyl group on the pyrazole ring may influence its lipophilicity and binding affinity to biological targets, differentiating it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[(2-ethylpyrazol-3-yl)methyl-methylsulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S2/c1-3-15-9(4-6-13-15)8-14(2)21(18,19)10-5-7-20-11(10)12(16)17/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRMFLVMJIBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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